molecular formula C12H7F2NO2 B13584278 2,4-Difluoro-3'-nitro-1,1'-biphenyl

2,4-Difluoro-3'-nitro-1,1'-biphenyl

Cat. No.: B13584278
M. Wt: 235.19 g/mol
InChI Key: UJKWBFQBCMBNJA-UHFFFAOYSA-N
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Description

2,4-Difluoro-3’-nitro-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms at the 2 and 4 positions and a nitro group at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3’-nitro-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction yields the desired biphenyl compound with high efficiency.

Industrial Production Methods

Industrial production methods for 2,4-Difluoro-3’-nitro-1,1’-biphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound is less reactive towards electrophilic substitution compared to unsubstituted biphenyl.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Requires strong electrophiles and acidic conditions.

    Reduction: Hydrogen gas and palladium catalyst.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2,4-Difluoro-3’-amino-1,1’-biphenyl.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,4-difluoro-3’-alkylamino-1,1’-biphenyl.

Scientific Research Applications

2,4-Difluoro-3’-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3’-nitro-1,1’-biphenyl depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s electronic properties. These interactions can affect various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,4-Difluoro-4’-nitrobiphenyl: Similar structure but with the nitro group at the 4’ position, leading to different reactivity and properties.

Uniqueness

2,4-Difluoro-3’-nitro-1,1’-biphenyl is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. These properties make it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

2,4-difluoro-1-(3-nitrophenyl)benzene

InChI

InChI=1S/C12H7F2NO2/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(6-8)15(16)17/h1-7H

InChI Key

UJKWBFQBCMBNJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)F)F

Origin of Product

United States

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